molecular formula C10H8O2 B165439 2,3-Dihydroxynaphthalene CAS No. 92-44-4

2,3-Dihydroxynaphthalene

Cat. No. B165439
CAS RN: 92-44-4
M. Wt: 160.17 g/mol
InChI Key: JRNGUTKWMSBIBF-UHFFFAOYSA-N
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Description

2,3-Dihydroxynaphthalene is a chemical compound that serves as a basic skeleton for several natural drugs and is applied in various fields such as polymer chemistry, physical chemistry, and medicinal chemistry. Its derivatives are important in the synthesis of fused heterocyclic systems containing one or two heteroatoms .

Synthesis Analysis

The synthesis of 2,3-Dihydroxynaphthalene derivatives has been explored through various routes. For instance, the addition of dichlorocarbene to 3,4-dihydro-2-ethoxynaphthalene leads to the formation of 7,7-dichloro-6-ethoxy-2,3-benzobicyclo[4.1.0]hept-2-ene, which can be further processed to obtain 4,5-benzocycloheptenone . Additionally, compounds derived from 2,7-dihydroxynaphthalene have been synthesized, showing interesting mesophases and novel antiferroelectric columnar phase properties .

Molecular Structure Analysis

The molecular geometries of cis- and trans-1,2-dihydro-1,2-dihydroxynaphthalene have been refined using quantum mechanics, and the minimum energy conformations have been calculated to evaluate the presence of hydrogen bonds . Furthermore, 2,3-Dihydroxynaphthalene forms cocrystals with its p-ditoluate and m-ditoluate, which have been studied to understand the cocrystal formation and clues for constructing supramolecular assemblies .

Chemical Reactions Analysis

Bromination of 2,7-dihydroxynaphthalene yields a mixture of dibromo derivatives, and subsequent reductions produce new bromo-dihydroxynaphthalene compounds . A novel rearrangement reaction has been reported for the conversion of 2-(6-carboxy-3-oxoheptyl)-3,4-dihydro-6-methoxynaphthalen-1(2H)-one into 1-(3-carboxybutyl)-2-(2-carboxyethyl)-3,4-dihydro-6-methoxynaphthalene .

Physical and Chemical Properties Analysis

The mesomorphic properties of compounds derived from 2,7-dihydroxynaphthalene have been extensively studied, revealing the stability of these compounds and their ability to exhibit various mesophases . The electrochemical oxidation of 2,6-dihydroxynaphthalene has been investigated, leading to the characterization of oligomers with potential applications . Additionally, the synthesis of 2,6-dimethoxynaphthalene from 2,6-dihydroxynaphthalene has been achieved, yielding a high-purity product .

Scientific Research Applications

  • Organic Synthesis

    • Application : 2,3-Dihydroxynaphthalene is used as a reagent for the synthesis of aromatic polyamides .
  • Dye and Pigment Production

    • Application : It is used in the production of dyes, pigments, and fluorescent whiteners .
  • Surface Modification of Nanoparticles

    • Application : 2,3-Dihydroxynaphthalene has been used as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles .
  • Construction of Dinaphtho[2,1-b;2′,3′-d]furan-6-ol

    • Application : 2,3-Dihydroxynaphthalene can be used in the construction of dinaphtho[2,1-b;2′,3′-d]furan-6-ol .
    • Method : This involves a dehydration reaction in the presence of a strong acid .
  • Production of Tanning Agents, Antioxidants, and Antiseptics

    • Application : 2,3-Dihydroxynaphthalene is used in making tanning agents, antioxidants, and antiseptics .
  • Synthesis of Aromatic Polyamides

    • Application : 2,3-Dihydroxynaphthalene is used as a reagent for the synthesis of aromatic polyamides .
    • Method : The specific method of application or experimental procedures would depend on the particular synthesis being performed. Typically, it would involve reaction with appropriate monomers under controlled conditions to form the desired polyamide .
    • Results : The outcome would be the formation of aromatic polyamides, which have applications in various fields due to their high thermal stability and mechanical properties .
  • Synthesis of Crown Ethers

    • Application : 2,3-Dihydroxynaphthalene can be used in the synthesis of crown ethers .
    • Method : The specific method of application or experimental procedures would depend on the particular synthesis being performed. Typically, it would involve reaction with appropriate monomers under controlled conditions to form the desired crown ether .
    • Results : The outcome would be the formation of crown ethers, which have applications in various fields due to their ability to selectively bind certain ions .
  • Synthesis of W(VI) Complexes

    • Application : 2,3-Dihydroxynaphthalene can be used in the synthesis of W(VI) complexes .
    • Method : The specific method of application or experimental procedures would depend on the particular synthesis being performed. Typically, it would involve reaction with appropriate monomers under controlled conditions to form the desired W(VI) complex .
    • Results : The outcome would be the formation of W(VI) complexes, which have applications in various fields due to their unique properties .
  • Synthesis of Sulfonic Acids

    • Application : 2,3-Dihydroxynaphthalene can be used in the synthesis of sulfonic acids .
    • Method : The specific method of application or experimental procedures would depend on the particular synthesis being performed. Typically, it would involve reaction with appropriate monomers under controlled conditions to form the desired sulfonic acid .
    • Results : The outcome would be the formation of sulfonic acids, which have applications in various fields due to their strong acidity and solubility in water .

Safety And Hazards

2,3-Dihydroxynaphthalene causes serious eye irritation, is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

2,3-Dihydroxynaphthalene has been used as a photocatalyst for the oxidation of 2,3-dihydroxynaphthalene . It should be stored in cool, dry conditions in well-sealed containers .

Relevant Papers A series of water-soluble sulfonated porphyrins have been synthesized and characterized by 1 H NMR, IR, UV-Vis, fluorescence, and MS. These porphyrins have been used as photocatalysts for the oxidation of 2,3-dihydroxynaphthalene . Another paper presents a non-exhaustive review on the complex forming ability of 2,3-Dihydroxynaphthalene vis-à-vis those of its other counterparts, with special reference to its analytical applications .

properties

IUPAC Name

naphthalene-2,3-diol
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InChI

InChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
Source PubChem
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InChI Key

JRNGUTKWMSBIBF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)O
Source PubChem
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID2043903
Record name 2,3-Dihydroxynaphthalene
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Molecular Weight

160.17 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,3-Dihydroxynaphthalene
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Vapor Pressure

0.00000715 [mmHg]
Record name 2,3-Dihydroxynaphthalene
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Product Name

2,3-Dihydroxynaphthalene

CAS RN

92-44-4
Record name 2,3-Dihydroxynaphthalene
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Record name 2,3-Dihydroxynaphthalene
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Record name 2,3-Naphthalenediol
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Record name Naphthalene-2,3-diol
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Synthesis routes and methods I

Procedure details

As a demonstrative example, a cocrystal comprising a neutral API is described in this example. Cocrystals of nabumetone (a neutral API) and 2,3-naphthalenediol were prepared as follows. A 4.01 g sample of 2,3-naphthalenediol and 5.7 g of nabumetone were dissolved in 50 mL of nitromethane with heating. A solid was formed as the solution cooled and was allowed to stand overnight. The solid was filtered from the remaining solvent and dried in the air to yield 6.61 g (68%) of nabumetone:2,3-naphthalenediol (1:1) cocrystal.
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Synthesis routes and methods II

Procedure details

bis-phenols such as 2,2-bis(p-hydroxyphenyl)propane and bis-(p-hydroxyphenyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,290
Citations
H Chai, X Xu, Y Lin, DG Evans, D Li - Polymer Degradation and stability, 2009 - Elsevier
Synthesis and UV absorption properties of 2,3-dihydroxynaphthalene-6-sulfonate anion-intercalated Zn–Al layered double hydroxides - ScienceDirect Skip to main contentSkip to article …
Number of citations: 82 www.sciencedirect.com
M Wasiewicz, AG Chmielewski, N Getoff - Radiation Physics and Chemistry, 2006 - Elsevier
The degradation of aqueous 2,3-dihydroxynaphthaline (2,3-DHN) under the influence of γ-ray was investigated under various experimental conditions. Using 2.5×10 −5 molL −1 2,3-…
Number of citations: 51 www.sciencedirect.com
M Bělohradský, M Buděšínský… - The Journal of …, 1996 - ACS Publications
The reaction of the dibromide 1 with the 2-naphthoxide ion 2 proceeds under remarkably mild conditions (25−50 C), yielding all possible stereoisomers of ternaphthol 3 and …
Number of citations: 23 pubs.acs.org
M Monier, A El-Mekabaty, D Abdel-Latif… - Synthetic …, 2018 - Taylor & Francis
This review describes the chemistry of 2,3-dihydroxynaphthalene and the related analogues. The synthetic routes reported to obtain the investigated structures are discussed. In addition…
Number of citations: 5 www.tandfonline.com
NP Buu-Hoï, D LAVIT - The Journal of Organic Chemistry, 1956 - ACS Publications
IV III oxy-1-methylnaphthalene (III), and subsequent demethylation with pyridine hydrochloride. The constitution of aldehyde (II) was determined by alkali-catalyzed condensation with …
Number of citations: 15 pubs.acs.org
TR Patel, EA Barnsley - Journal of bacteriology, 1980 - Am Soc Microbiol
1,2-Dihydroxynaphthalene oxygenase was purified from Pseudomonas putida NCIB 9816 grown on naphthalene as the sole source of carbon and energy. The enzyme had a subunit …
Number of citations: 59 journals.asm.org
G Chakraborty, M Paulchowdhury, S Bardhan… - Colloids and Surfaces A …, 2017 - Elsevier
The nature of transition from ordinary micelles (of nanometer length scale) of surface active ionic liquid 1-Hexadecyl-3- methylimidazolium chloride, to wormlike micelles (WLM) (…
Number of citations: 19 www.sciencedirect.com
MJ Geier, EG Bowes, GM Lee, H Li… - Heteroatom …, 2013 - Wiley Online Library
A family of arylspiroborate compounds has been prepared from 2,3‐dihydroxynaphthalene and characterized fully using multinuclear NMR spectroscopy and elemental analyses. …
Number of citations: 19 onlinelibrary.wiley.com
NMD Brown, BJ Meenan, GM Taggart - Spectrochimica Acta Part A …, 1991 - Elsevier
Inelastic Electron Tunnelling Spectroscopy (IETs) has been applied to study the adsorption of 2,3-dihydroxynaphthalene, 1,2-dihydroxybenzene, 1,3-dihydroxybenzene and 1,4-…
Number of citations: 8 www.sciencedirect.com
M Sadeghpour… - Letters in Organic …, 2017 - ingentaconnect.com
Background: A series of novel anil-like compounds was constructed via a three-component domino condensation of 2,3-dihydroxynaphthalene, triethylorthoformate and heteroaryl …
Number of citations: 2 www.ingentaconnect.com

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